molecular formula C9H15N3S B13268582 2-((4,6-Dimethylpyrimidin-2-yl)thio)propan-1-amine

2-((4,6-Dimethylpyrimidin-2-yl)thio)propan-1-amine

Cat. No.: B13268582
M. Wt: 197.30 g/mol
InChI Key: PJZNVUKHWDGHJT-UHFFFAOYSA-N
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Description

2-((4,6-Dimethylpyrimidin-2-yl)thio)propan-1-amine is a chemical compound with the molecular formula C9H15N3S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,6-Dimethylpyrimidin-2-yl)thio)propan-1-amine typically involves the reaction of 4,6-dimethylpyrimidine-2-thiol with 1-bromo-2-propanamine under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at room temperature for several hours. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-((4,6-Dimethylpyrimidin-2-yl)thio)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

2-((4,6-Dimethylpyrimidin-2-yl)thio)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-((4,6-Dimethylpyrimidin-2-yl)thio)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with a variety of biological targets. This makes it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C9H15N3S

Molecular Weight

197.30 g/mol

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropan-1-amine

InChI

InChI=1S/C9H15N3S/c1-6-4-7(2)12-9(11-6)13-8(3)5-10/h4,8H,5,10H2,1-3H3

InChI Key

PJZNVUKHWDGHJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SC(C)CN)C

Origin of Product

United States

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